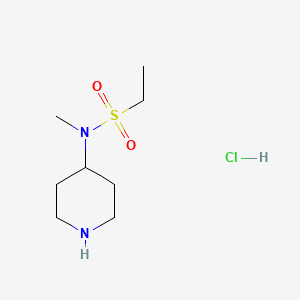![molecular formula C11H11ClF3NO2 B1422496 2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide CAS No. 1258641-19-8](/img/structure/B1422496.png)
2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Overview
Description
“2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” is also known as Triflumuron . It is a synthetic insecticide from the active ingredient group of chitin biosynthesis inhibitors . The IUPAC name is 2-chloro-N-{[4-(trifluoromethoxy)phenyl]carbamoyl}benzamide . The CAS Registry Number is 64628-44-0 .
Molecular Structure Analysis
The molecular formula of Triflumuron is C15H10ClF3N2O3 . The InChIKey is XAIPTRIXGHTTNT-UHFFFAOYSA-N .Scientific Research Applications
Biological Effects of Acetamide Derivatives
- Acetamide derivatives have been studied for their biological effects, including toxicity and potential therapeutic applications. For example, Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure (Kennedy, 2001).
Environmental Impact and Degradation
- The degradation pathways, environmental impact, and methods for removal of similar compounds from water sources have been explored, indicating the relevance of such studies in environmental science and pollution management (Qutob et al., 2022).
Chemical Synthesis and Reactivity
- Research into the synthesis and structural properties of acetamide derivatives and related compounds provides insights into their reactivity and potential applications in synthetic organic chemistry. For instance, studies have focused on the development of chemoselective N-acylation reagents and chiral ligands based on the N-Ar axis, showcasing the potential of acetamide derivatives in facilitating complex organic syntheses (Kondo & Murakami, 2001).
Pharmacological Evaluation
- The pharmacological properties of certain acetamide derivatives have been evaluated, with research exploring their antibacterial activity and potential as therapeutic agents. This suggests the possibility of medical applications for compounds within this chemical family (Kumar et al., 2020).
properties
IUPAC Name |
2-chloro-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-6-5-8-1-3-9(4-2-8)18-11(13,14)15/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEXBNQRSCXUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



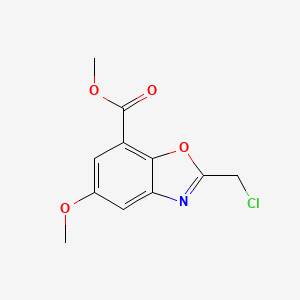
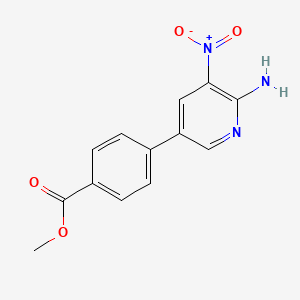
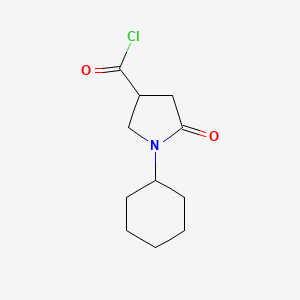
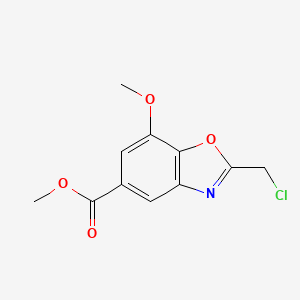
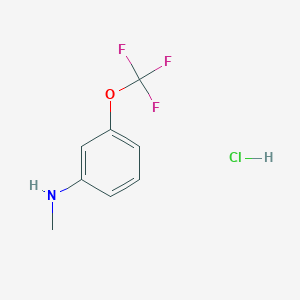

![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)

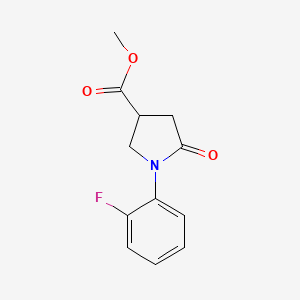
![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)
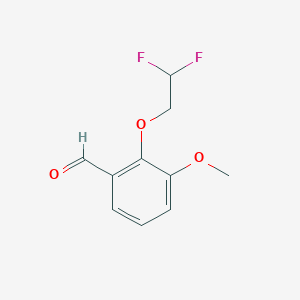
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)
